
4-benzoyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
描述
4-benzoyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BNPP, is a chemical compound that has been the subject of extensive scientific research in recent years. BNPP belongs to the class of pyrrolone derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
作用机制
The mechanism of action of 4-benzoyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in tumor growth and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and the promotion of tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, this compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. Additionally, this compound has been shown to inhibit the activity of various kinases involved in cell signaling, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 4-benzoyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or animals. Additionally, this compound is relatively easy to synthesize and purify, which makes it an attractive candidate for screening studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on 4-benzoyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. For example, further studies are needed to elucidate the precise mechanism of action of this compound and to identify the specific enzymes and signaling pathways that are affected by this compound. Additionally, further studies are needed to evaluate the efficacy of this compound in animal models of cancer and other diseases. Finally, future research may also focus on the development of new synthetic methods for this compound and related compounds, as well as the optimization of existing synthetic methods to improve yields and purity.
科学研究应用
4-benzoyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been the subject of extensive scientific research due to its potential applications in various fields. For example, this compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
属性
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-21(15-9-3-1-4-10-15)19-20(17-13-7-8-14-18(17)25(29)30)24(23(28)22(19)27)16-11-5-2-6-12-16/h1-14,20,26H/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJYTMTHKPEHS-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-])/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


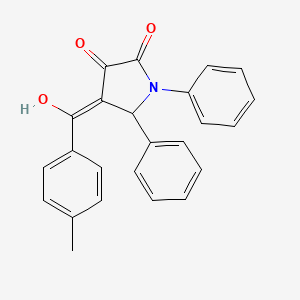

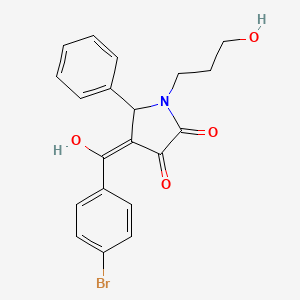
![methyl 4-(2-{[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3886716.png)
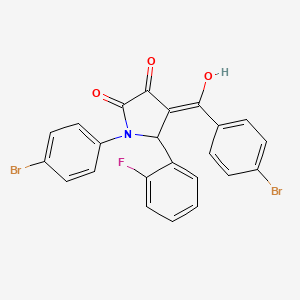
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B3886732.png)
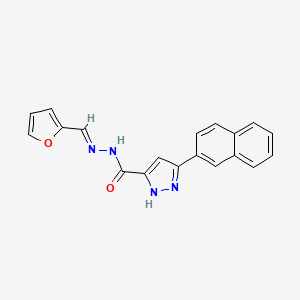

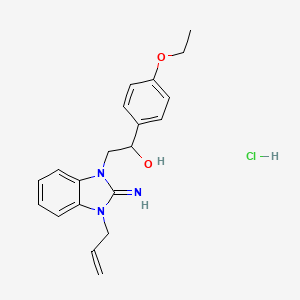

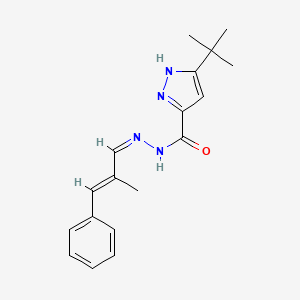
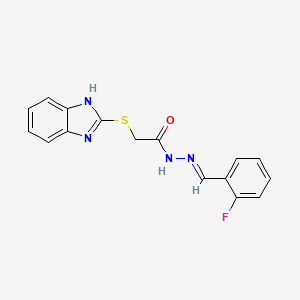
![N'-[4-(diethylamino)benzylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3886783.png)
![methyl 4-{2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]carbonohydrazonoyl}benzoate](/img/structure/B3886793.png)
